molecular formula C14H16N2O B13926491 5-(5-Methyl-3,4,5,6-tetrahydropyridin-2-yl)isoindolin-1-one

5-(5-Methyl-3,4,5,6-tetrahydropyridin-2-yl)isoindolin-1-one

Cat. No.: B13926491
M. Wt: 228.29 g/mol
InChI Key: UFISKCJNGJSXRA-UHFFFAOYSA-N
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Description

2,3-Dihydro-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)-1H-isoindol-1-one is a complex organic compound that belongs to the class of isoindolones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)-1H-isoindol-1-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the isoindolone ring through cyclization of appropriate precursors.

    Hydrogenation: Reduction of double bonds to achieve the dihydro form.

    Substitution Reactions: Introduction of the pyridinyl group through nucleophilic substitution.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch Processing: Small-scale production using batch reactors.

    Continuous Flow Synthesis: Large-scale production using continuous flow reactors for better efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)-1H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Further reduction to achieve different hydrogenation states.

    Substitution: Reactions with nucleophiles or electrophiles to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Solvents: Common organic solvents like dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized isoindolone derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction: Affecting intracellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Isoindolone Derivatives: Compounds with similar isoindolone structures but different substituents.

    Pyridinyl Compounds: Compounds containing pyridinyl groups with varying degrees of saturation and substitution.

Uniqueness

2,3-Dihydro-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)-1H-isoindol-1-one is unique due to its specific combination of the isoindolone and pyridinyl structures, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

5-(3-methyl-2,3,4,5-tetrahydropyridin-6-yl)-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C14H16N2O/c1-9-2-5-13(15-7-9)10-3-4-12-11(6-10)8-16-14(12)17/h3-4,6,9H,2,5,7-8H2,1H3,(H,16,17)

InChI Key

UFISKCJNGJSXRA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=NC1)C2=CC3=C(C=C2)C(=O)NC3

Origin of Product

United States

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